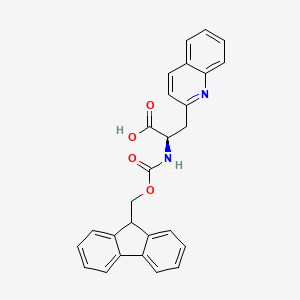

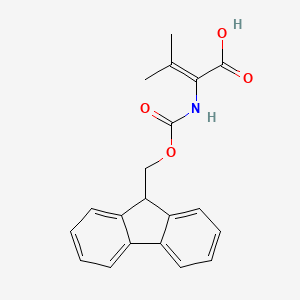

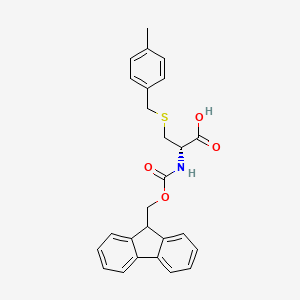

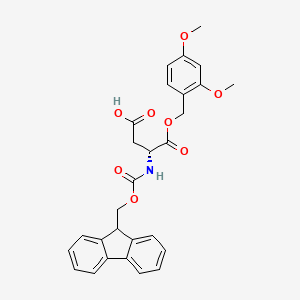

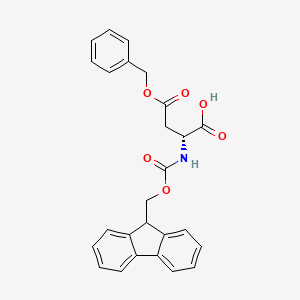

Fmoc-2,3-dehidroval-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

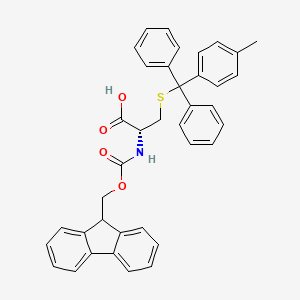

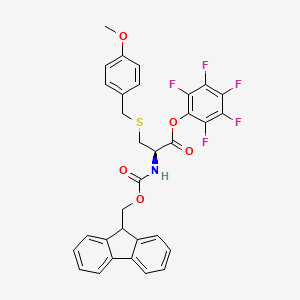

Fmoc-2,3-dehydroval-OH, also known as Fmoc-Dhval-OH, is an organic compound that has numerous applications in scientific research. It is an amino acid derived from the amino acid valine and is an important component of many biochemical processes.

Aplicaciones Científicas De Investigación

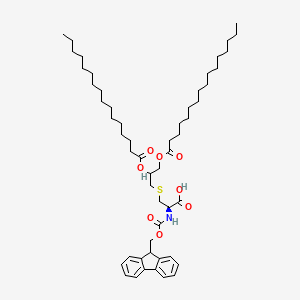

Hidrogeles basados en péptidos para aplicaciones biomédicas

Los derivados de “Fmoc-2,3-dehidroval-OH” se han utilizado en la síntesis de hidrogeles basados en péptidos (PHG). Estos hidrogeles son materiales biocompatibles adecuados para aplicaciones biológicas, biomédicas y biotecnológicas. Ofrecen un entorno fisiológicamente relevante para los experimentos in vitro y se utilizan en la administración de fármacos y herramientas de diagnóstico para la imagen {svg_1}.

Ingeniería de tejidos

La naturaleza de autoensamblaje de los derivados de Fmoc permite la creación de hidrogeles rígidos, como el hidrogel Fmoc-K3. Este hidrogel particular apoya completamente la adhesión, supervivencia y duplicación celular, convirtiéndolo en un material potencial para aplicaciones de ingeniería de tejidos {svg_2}.

Materiales peptídicos de autoensamblaje

Los derivados de Fmoc, incluyendo “this compound”, pueden autoensamblarse en nanoestructuras supramoleculares en condiciones acuosas. Esta propiedad es crucial para el desarrollo de diversos materiales biofuncionales, que se pueden utilizar para fabricar nanoestructuras supramoleculares {svg_3}.

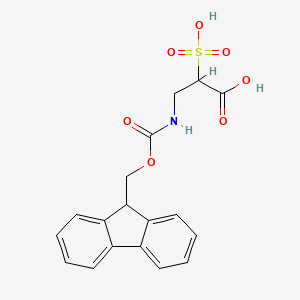

Morfología de la nanoestructura supramolecular

La introducción de “this compound” en las secuencias peptídicas puede influir en la morfología de las nanoestructuras supramoleculares. Esto es significativo para el diseño de materiales con propiedades físicas y funcionalidades específicas {svg_4}.

Formación de la red de hidrogeles

La capacidad de los Fmoc-dipéptidos para formar hidrogeles estables es de gran interés. “this compound” desempeña un papel en la capacidad de formación de la red de hidrogeles, lo cual es esencial para crear materiales que pueden retener grandes cantidades de agua, haciéndolos adecuados para diversas aplicaciones, incluida la cicatrización de heridas y la administración de fármacos {svg_5}.

Respuesta química y física

Los hidrogeles basados en péptidos que contienen “this compound” exhiben respuesta química y física a los estímulos. Esta característica es ventajosa para desarrollar sistemas de administración de fármacos sensibles que pueden liberar agentes terapéuticos en respuesta a desencadenantes ambientales específicos {svg_6}.

Andamios de bioimpresión

Las propiedades estructurales de los derivados de Fmoc los hacen adecuados como andamios para aplicaciones de bioimpresión. Se pueden utilizar para crear estructuras tridimensionales que imitan la matriz extracelular, proporcionando un marco para el crecimiento celular y la formación de tejidos {svg_7}.

Materiales peptídicos para herramientas de diagnóstico

Debido a su naturaleza de autoensamblaje y biocompatibilidad, los derivados de Fmoc también se están explorando como materiales para herramientas de diagnóstico. Se pueden diseñar para interactuar con biomoléculas específicas, lo que los hace útiles en la detección y el diagnóstico de diversas enfermedades {svg_8}.

Mecanismo De Acción

Target of Action

Fmoc-2,3-dehydroval-OH is a derivative of the fluorenylmethyloxycarbonyl (Fmoc) group . The primary target of this compound is the amine group of amino acids . The Fmoc group is used as a protecting group for amines during peptide synthesis .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The Fmoc group plays a crucial role in the solid-phase peptide synthesis (SPPS) process . It protects the amine group at the N-terminus during the peptide chain elongation . After each step of amino acid addition, the Fmoc group is removed, allowing the next amino acid to be added .

Pharmacokinetics

The fmoc group’s stability in various conditions significantly impacts the overall pharmacokinetics of the peptide it is protecting .

Result of Action

The use of Fmoc-2,3-dehydroval-OH in peptide synthesis allows for the creation of complex peptides with precise sequences . This is crucial in proteomics research, where understanding the structure and function of proteins is key .

Action Environment

The action of Fmoc-2,3-dehydroval-OH is influenced by the pH of the environment . A basic environment is necessary for the removal of the Fmoc group . Additionally, the temperature and solvent used can also impact the efficacy and stability of this compound .

Propiedades

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbut-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-12(2)18(19(22)23)21-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17H,11H2,1-2H3,(H,21,24)(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYVIIHAWJFLOAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

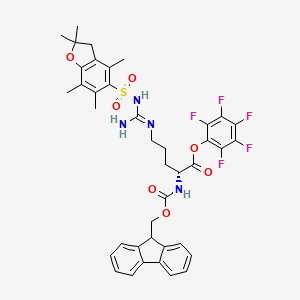

![(2,3,4,5,6-Pentafluorophenyl) (2R)-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate](/img/structure/B613532.png)